molecular formula C11H15NO3 B13223317 6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one

6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one

Cat. No.: B13223317
M. Wt: 209.24 g/mol
InChI Key: WJZGRNNCYZDUDC-UHFFFAOYSA-N
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Description

6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one is a heterocyclic compound that features both a pyran and a pyrrolidine ring. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one typically involves the construction of the pyran and pyrrolidine rings followed by their functionalization. One common method involves the reaction of a pyrrolidine derivative with a pyranone precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction: Reduction reactions can modify the electronic properties of the molecule, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the pyran ring can participate in π-π stacking interactions. These interactions allow the compound to modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

6-methyl-4-(pyrrolidin-2-ylmethoxy)pyran-2-one

InChI

InChI=1S/C11H15NO3/c1-8-5-10(6-11(13)15-8)14-7-9-3-2-4-12-9/h5-6,9,12H,2-4,7H2,1H3

InChI Key

WJZGRNNCYZDUDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)OCC2CCCN2

Origin of Product

United States

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